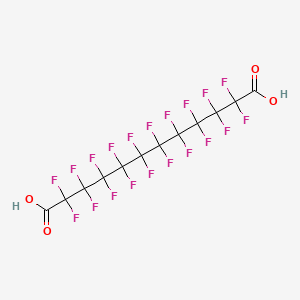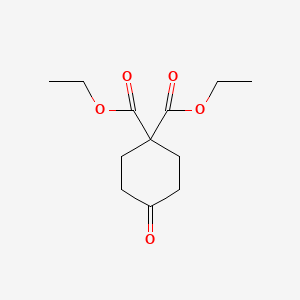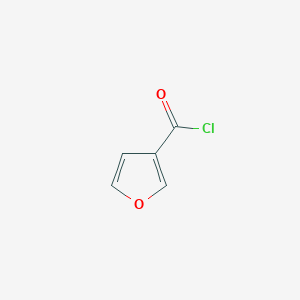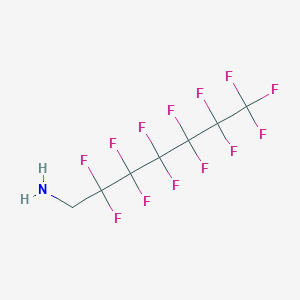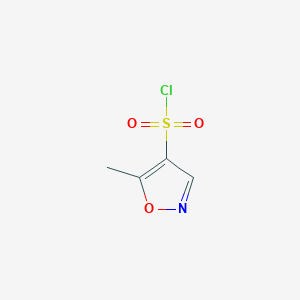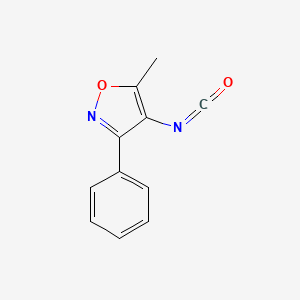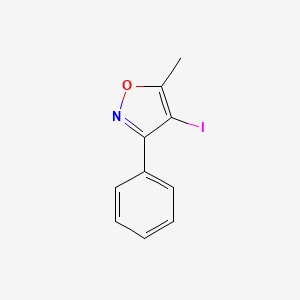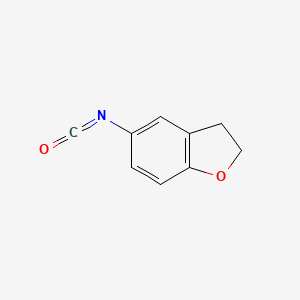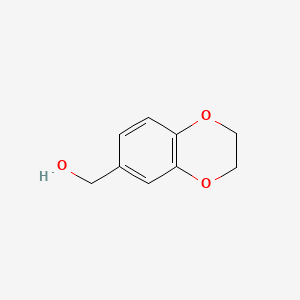
2-chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chloroquinoline derivatives has been a subject of interest due to their potential biological activities. In one study, novel chloroquinoline derivatives were synthesized, including compounds such as 1-(2-chloro-4-phenylquinolin-3-yl)ethanone (CPQE) and its variants . The synthesis involved chlorination using reagents like POCl3, which is a common method for introducing chloro groups into organic molecules . The structural elucidation of these compounds was confirmed using various spectroscopic techniques such as FT-IR, NMR, and Mass spectra . Additionally, the synthesis of 1-(8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)-2-(2-chlorophenyl)ethanone was achieved through condensation reactions, showcasing the versatility of chloroquinoline synthesis .
Molecular Structure Analysis
The molecular structure of chloroquinoline derivatives has been extensively studied using single crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within a crystal . For instance, the crystal packing of methyl 2,6-dichloro-4-phenylquinoline-3-carboxylate (MDCPQC) is stabilized by C-H…π and π-π interactions, as well as Chlorine-Chlorine short intermolecular contacts, forming a three-dimensional supramolecular network . These interactions are crucial for the stability and properties of the compounds. The molecular structure of the synthesized compounds was further analyzed using computational methods such as Density Functional Theory (DFT), which provided insights into the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) .
Chemical Reactions Analysis
The reactivity of chloroquinoline derivatives can be inferred from their chemical structure and the presence of functional groups. The chloro group attached to the quinoline ring makes these compounds suitable for further chemical reactions, such as nucleophilic substitution or coupling reactions. The studies did not explicitly detail further chemical reactions involving the synthesized chloroquinoline derivatives, but the presence of reactive sites suggests potential for diverse chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroquinoline derivatives are influenced by their molecular structure. The spectroscopic characterizations, including FTIR and NMR, provide information about the functional groups and their chemical environment . The antioxidant activity of these compounds was evaluated using the DPPH method, which showed good inhibition percentages, suggesting that these compounds could act as antioxidants . The binding interactions with calf thymus DNA (CT-DNA) were explored through fluorescence quenching studies, indicating potential biological relevance . Computational studies predicted pharmacological properties such as drug-likeness and ADMET profiles, which are essential for evaluating the potential of these compounds as therapeutic agents . Molecular docking studies suggested that chloroquinoline derivatives could act as anti-diabetic agents by inhibiting a specific protein .
Propriétés
IUPAC Name |
2-chloro-1-(2,2,4,7-tetramethylquinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO/c1-10-5-6-12-11(2)8-15(3,4)17(13(12)7-10)14(18)9-16/h5-8H,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJUBLVBZSKFTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(N2C(=O)CCl)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389759 |
Source


|
| Record name | 2-Chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone | |
CAS RN |
28745-09-7 |
Source


|
| Record name | 2-Chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1305826.png)
![4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid](/img/structure/B1305829.png)
![2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1305830.png)
